molecular formula C15H18BNO2S B13515482 2-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)thiazole

2-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)thiazole

Cat. No.: B13515482
M. Wt: 287.2 g/mol
InChI Key: JHXRMDKYPDGOHT-UHFFFAOYSA-N
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Description

2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1,3-thiazole is an organic compound that features a thiazole ring and a boronic ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1,3-thiazole typically involves the Suzuki-Miyaura coupling reaction. This reaction is performed between a boronic ester and a halogenated thiazole derivative in the presence of a palladium catalyst and a base. The reaction conditions often include:

    Catalyst: Palladium(II) acetate or palladium(0) complexes

    Base: Potassium carbonate or sodium hydroxide

    Solvent: Tetrahydrofuran (THF) or dimethylformamide (DMF)

    Temperature: 80-100°C

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reaction. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1,3-thiazole undergoes various chemical reactions, including:

    Oxidation: The boronic ester group can be oxidized to form phenol derivatives.

    Reduction: The thiazole ring can be reduced under specific conditions to yield dihydrothiazole derivatives.

    Substitution: The boronic ester group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or sodium perborate in aqueous or organic solvents.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Phenol derivatives

    Reduction: Dihydrothiazole derivatives

    Substitution: Substituted thiazole derivatives

Scientific Research Applications

2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1,3-thiazole has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for the development of pharmaceutical agents targeting specific enzymes or receptors.

    Industry: Utilized in the production of advanced materials, such as polymers and electronic components.

Mechanism of Action

The mechanism of action of 2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1,3-thiazole involves its interaction with molecular targets such as enzymes and receptors. The boronic ester group can form reversible covalent bonds with active site residues, inhibiting enzyme activity. The thiazole ring can interact with hydrophobic pockets in proteins, enhancing binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 2-Phenyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
  • 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
  • 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene

Uniqueness

2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1,3-thiazole is unique due to the presence of both a boronic ester group and a thiazole ring. This combination allows for diverse reactivity and applications, making it a versatile compound in various fields of research and industry.

Properties

Molecular Formula

C15H18BNO2S

Molecular Weight

287.2 g/mol

IUPAC Name

2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1,3-thiazole

InChI

InChI=1S/C15H18BNO2S/c1-14(2)15(3,4)19-16(18-14)12-7-5-11(6-8-12)13-17-9-10-20-13/h5-10H,1-4H3

InChI Key

JHXRMDKYPDGOHT-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C3=NC=CS3

Origin of Product

United States

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